NOS Isoform Binding Affinity: Pyrimidine-Acetimidamide vs. Pyridine-Acetimidamide
2-(Pyrimidin-2-yl)acetimidamide retains measurable, albeit modest, binding to rat neuronal NOS (nNOS) with a reported Ki of 32.5 µM in a recombinant enzyme assay using oxyhemoglobin-to-methemoglobin conversion as readout [1]. In contrast, the direct pyridine analog N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (compound 9a) achieves an IC50 of 4.6 µM against human inducible NOS (iNOS) but loses activity on nNOS, demonstrating isoform selectivity driven by the heterocycle identity [2]. The pyrimidine derivative thus provides a distinct nNOS-preferring profile compared to the iNOS-selective pyridine congener, enabling researchers to probe isoform-specific pharmacology.
| Evidence Dimension | nNOS binding affinity (Ki) vs. iNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ki = 32.5 µM (rat nNOS) |
| Comparator Or Baseline | Compound 9a (pyridine-acetimidamide): IC50 = 4.6 µM (iNOS), inactive on nNOS |
| Quantified Difference | Pyrimidine derivative shows ~7-fold lower potency on nNOS vs. pyridine on iNOS, but opposite isoform selectivity (nNOS vs. iNOS). |
| Conditions | Rat recombinant nNOS expressed in baculovirus-infected Sf9 cells (oxyhemoglobin assay); Human iNOS in HEK293 cells (2,3-diaminonaphthalene assay). |
Why This Matters
Procurement of the pyrimidine-acetimidamide enables nNOS-targeted tool compound development, whereas the pyridine analog is unsuitable for nNOS studies due to lack of activity.
- [1] BindingDB Entry BDBM50363619, CHEMBL1946357. Affinity Data: Ki = 3.25E+4 nM for rat nNOS. https://www.bindingdb.org/ View Source
- [2] Arias, F., et al. Bioactive imidamide-based compounds targeted against nitric oxide synthase. Bioorg. Chem. 2022, 120, 105592. Compound 9a data: IC50 = 4.6 µM (iNOS). View Source
